Stereochemical Identity vs. Enantiomers and Racemate
The target compound (CAS 827612-99-7) is the defined (2S)-enantiomer. In contrast, the (2R)-enantiomer has CAS 827612-98-6, and the racemic mixture is designated CAS 85606-79-7 . Selection of the incorrect stereoisomer for biological studies can lead to drastically different, or null, results due to chiral recognition by biomolecules. Procurement of the (2S)-enantiomer with a certified enantiomeric excess (e.g., >=95% ee) is essential for experimental reproducibility.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (2S)-configuration; CAS 827612-99-7 |
| Comparator Or Baseline | (2R)-CAS 827612-98-6; Racemic-CAS 85606-79-7 |
| Quantified Difference | Distinct chemical entities with different CAS numbers and expected biological interactions |
| Conditions | N/A (Chemical identity specification) |
Why This Matters
This ensures the correct chiral molecular recognition element is present, which is fundamental for any stereospecific biological assay or chemical synthesis.
